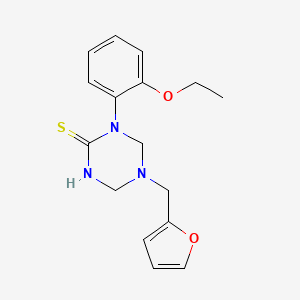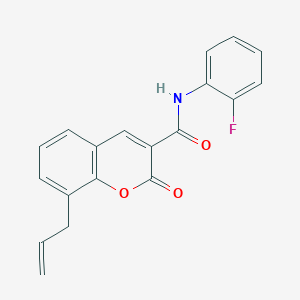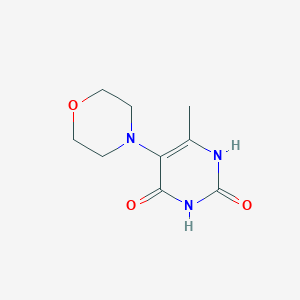
1-(2-ethoxyphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,2,4-triazine derivatives, which are known for their diverse chemical properties and potential biological activities. While the exact compound "1-(2-ethoxyphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione" is not directly referenced in available literature, related 1,2,4-triazine compounds have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Triazine derivatives are typically synthesized through reactions involving amino compounds and various electrophiles or through cyclization reactions involving thiosemicarbazides and diketones or ketoesters. For instance, the synthesis of 1,2,4-triazine derivatives often involves the reaction of arylisothiocyanates with 2-aminothiazole in the presence of phase transfer catalysts (Saeed, Rashid, Jones, & Yunas, 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a triazine ring, which can adopt various conformations depending on the substituents. For example, in some triazine compounds, the triazine ring adopts an envelope conformation with ring substituents lying on the same side of the mean plane, influenced by strong anomeric effects (Zhang, Zhang, Zhang, & Wang, 2009).
Chemical Reactions and Properties
Triazine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with electrophilic reagents. The reactivity of triazine compounds can be influenced by the nature of substituents on the triazine ring, leading to the formation of a wide range of products (Mojzych, Bernat, & Karczmarzyk, 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystallinity, can vary significantly based on the molecular structure and substituents. For example, some triazine compounds form crystals with greenish metallic luster due to specific structural features and solid-state interactions (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-20-15-8-4-3-7-14(15)19-12-18(11-17-16(19)22)10-13-6-5-9-21-13/h3-9H,2,10-12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMVQKMIOLPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-4-isopropyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637851.png)

![5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5637863.png)
![ethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5637869.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5637872.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5637883.png)
![methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5637889.png)
![1-cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5637891.png)
![N-(3,5-dichlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5637893.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5637896.png)
![2-ethyl-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5637906.png)
![4-{[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B5637917.png)
![2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5637925.png)